Compound Description: This class of compounds comprises derivatives of 4-[5-(4-Fluoro-benzyl)-1H-pyrazol-3-yl]-pyridine, which are explored as CYP3A4 inhibitors. [] The study investigates the impact of varying steric, electrostatic, hydrogen bond donor, and acceptor substituents on CYP3A4 inhibitory activity. []
Relevance: These derivatives share a core structure with (4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, including a 4-Fluoro-benzyl group attached to a pyrazole ring. While (4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine features a benzylamine moiety linked to the pyrazole, the 4-[5-(4-Fluoro-benzyl)-1H-pyrazol-3-yl]-pyridine derivatives have a pyridine ring connected to the pyrazole. [] This structural similarity suggests potential for shared biological activity profiles. []
Compound Description: This class of compounds, specifically 3-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives, were designed based on molecular hybridization techniques. [] They exhibit promising antidiabetic activity by inhibiting α-glucosidase and α-amylase. []
Compound Description: Compound 1 is a novel, orally active 5-lipoxygenase inhibitor. [] Its key structural features include a benzyl phenyl ether moiety and a tetrahydropyran (THP) ring. []
Relevance: This compound is structurally distinct from (4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, lacking both the pyrazole and benzylamine moieties. [] The primary shared feature is the presence of a benzyl group, suggesting a potential common starting material or synthetic route. []
Compound Description: This group of compounds, exemplified by compound 6l, represent a novel class of HIV-1 integrase inhibitors with a unique mechanism of action. [] They feature an isoquinoline ring system and bind in a specific pocket at the integrase dimer interface, promoting higher-order multimerization. []
Relevance: Despite the absence of a pyrazole ring, the isoquinoline-based ALLINIs are relevant due to their shared benzyl group with (4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine. [] This similarity, coupled with their unique mechanism of action, highlights the potential for diverse biological activities arising from variations in benzyl-containing scaffolds. []
Uracil phenylethylamines
Compound Description: This group of compounds, exemplified by sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix, 10b), are potent human gonadotropin-releasing hormone receptor (hGnRH-R) antagonists. [] These compounds were developed to improve the CYP3A4 inhibition liability while retaining hGnRH-R potency. []
Relevance: Although uracil phenylethylamines differ significantly from (4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, both classes contain a benzyl group. [] In elagolix (10b), the benzyl group is a 2-fluoro-6-[trifluoromethyl]benzyl moiety. [] This shared structural feature suggests a potential common synthetic building block or precursor. []
4-Benzyl-1(2H)-Phthalazinone derivatives
Compound Description: These compounds are a series of newly synthesized biologically active phthalazinone derivatives. [] The synthesis starts with amino acid methyl esters of 4-benzyl-1(2H)-phthalazinone. []
Pyrimidin-4-amine derivatives
Compound Description: This group of compounds, which includes 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) and 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U8), exhibit both insecticidal and fungicidal activity. [] These compounds were designed with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety for potential pesticide activity. []
Relevance: Though structurally distinct from (4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, the pyrimidin-4-amine derivatives share a common structural feature: a benzyl group. [] In these derivatives, the benzyl group is a 2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl moiety. [] This similarity highlights the versatility of the benzyl group in designing compounds with diverse biological activities. []
Compound Description: DPC 423 is a drug candidate whose in vitro and in vivo disposition was investigated in various species, revealing complex metabolic pathways and a range of metabolites. [] These metabolites include an aldehyde, a carboxylic acid, a benzyl alcohol, glutamate conjugates, an acyl glucuronide, a carbamyl glucuronide, a phenol, a glutathione adduct, a sulfamate conjugate, an oxime metabolite, and an amide. []
Benzylpyrazolyl Coumarin Derivatives
Compound Description: These compounds are novel, integrated scaffolds combining benzylpyrazolyl and coumarin moieties. [] They were synthesized using a green synthetic route employing a neutral ionic liquid and exhibit stronger binding affinity to cyclooxygenase-II (COX-II) than their individual moieties. [] One specific derivative, 4-((4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one (3c), shows superior binding affinity compared to the marketed drug celecoxib. []
Relevance: These derivatives share a common structural motif with (4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine: the presence of a benzyl group connected to a pyrazole ring. [] This structural similarity suggests potential for overlapping biological activities, particularly in relation to their COX-II inhibitory potential. []
Compound Description: This specific compound is an allosteric HIV-1 integrase inhibitor (ALLINI). [] It binds to a specific pocket at the integrase dimer interface and selectively promotes the formation of higher-order multimers of the inactive enzyme, inhibiting HIV-1 replication. []
Relevance: While this compound does not possess the same exact benzylamine group as (4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, it shares a benzyl substituent attached to a pyrazole ring. [] This structural similarity, in conjunction with their role as HIV-1 integrase inhibitors, suggests that both compounds may interact with similar biological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.